molecular formula C17H19N5O2S B2710758 ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 2380010-18-2

ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2710758
CAS No.: 2380010-18-2
M. Wt: 357.43
InChI Key: BORIBBZKNUTQTP-UHFFFAOYSA-N
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Description

ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazole ring, a pyrimidine ring, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method involves the Biginelli reaction, which is a three-component reaction between a substituted aldehyde, ethyl acetoacetate, and urea in the presence of a catalyst such as hydrochloric acid. The intermediate compounds are then further modified through various reactions, including oxidation and substitution, to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The triazole and pyrimidine rings can bind to enzymes and receptors, inhibiting their activity. The compound can also interfere with DNA and RNA synthesis, leading to the inhibition of cell proliferation. Additionally, the sulfanylidene group can form reactive intermediates that further enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the combination of its triazole, pyrimidine, and sulfanylidene groups. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

ethyl 4-(1-benzyltriazol-4-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-3-24-16(23)14-11(2)18-17(25)19-15(14)13-10-22(21-20-13)9-12-7-5-4-6-8-12/h4-8,10,15H,3,9H2,1-2H3,(H2,18,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORIBBZKNUTQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CN(N=N2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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